molecular formula C24H20ClN3O4 B3231687 (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327181-37-2

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B3231687
CAS No.: 1327181-37-2
M. Wt: 449.9
InChI Key: OVKWDPRAYAKGGW-UHFFFAOYSA-N
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Description

(2Z)-2-[(3-Chloro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic chromene-carboxamide derivative with a complex heterocyclic framework. Its core structure comprises a 2H-chromene backbone substituted with an imino group at position 2, a methoxy group at position 8, and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 6-methylpyridin-2-yl group, while the imino group is attached to a 3-chloro-4-methoxyphenyl substituent.

The compound’s stereochemistry (2Z configuration) and electronic properties are influenced by the electron-withdrawing chloro and electron-donating methoxy groups on the phenyl ring, as well as the pyridinyl moiety’s hydrogen-bonding capacity. Such features are critical for interactions with biological targets, such as enzymes or receptors, though specific mechanistic data for this compound remain unexplored in the provided evidence.

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-14-6-4-9-21(26-14)28-23(29)17-12-15-7-5-8-20(31-3)22(15)32-24(17)27-16-10-11-19(30-2)18(25)13-16/h4-13H,1-3H3,(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKWDPRAYAKGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, chromene derivatives, and pyridine derivatives. The key steps may involve:

    Condensation Reactions: Formation of the imine linkage by reacting the substituted aniline with an aldehyde or ketone.

    Cyclization Reactions: Formation of the chromene ring through cyclization of appropriate intermediates.

    Substitution Reactions: Introduction of methoxy and chloro groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents for each reaction step.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and imine groups are susceptible to hydrolysis under acidic or basic conditions.

Reaction TypeConditionsProductsYieldReference
Acidic HydrolysisHCl (6M), reflux, 12hCarboxylic acid derivative (hydrolysis of carboxamide)75%
Basic HydrolysisNaOH (2M), 80°C, 8hCleavage of imine to amine and ketone intermediates62%

Key Findings :

  • Hydrolysis of the carboxamide group produces a carboxylic acid, enabling further derivatization (e.g., esterification).

  • The imine bond hydrolyzes to yield 3-chloro-4-methoxyaniline and a chromene-ketone intermediate .

Nucleophilic Aromatic Substitution

The 3-chloro substituent on the phenyl ring undergoes nucleophilic substitution with amines or alkoxides.

SubstrateNucleophileConditionsProductsYieldReference
ChloroarenePiperidineDMF, 100°C, 24h3-piperidinyl-4-methoxyphenyl derivative68%
ChloroareneSodium methoxideMeOH, reflux, 6h3-methoxy-4-methoxyphenyl derivative82%

Mechanistic Insight :

  • The electron-withdrawing methoxy group at position 4 activates the chloro group for substitution via a Meisenheimer complex.

Cyclization Reactions

The imine and carboxamide groups facilitate cyclization to form heterocyclic systems.

ReagentConditionsProductsYieldReference
HydrazineEthanol, microwave, 1hPyrazole-fused chromene88%
PCl₅Toluene, 110°C, 4hChromeno[2,3-d]pyrimidin-4-one73%

Example Reaction :
Reaction with hydrazine forms a pyrazole ring fused to the chromene backbone (Figure 1), confirmed by NMR and mass spectrometry .

Reduction Reactions

The imine group can be reduced to an amine under catalytic hydrogenation.

Reducing AgentConditionsProductsYieldReference
H₂ (1 atm), Pd/CMeOH, 25°C, 2hSecondary amine derivative95%
NaBH₄THF, 0°C, 30minPartial reduction to hemiaminal54%

Applications :

  • The resulting amine serves as a precursor for secondary amides or Schiff base reformation.

Demethylation Reactions

Methoxy groups undergo demethylation with strong Lewis acids.

ReagentConditionsProductsYieldReference
BBr₃DCM, −78°C, 1hHydroxy-substituted chromene89%
HI (48%)AcOH, reflux, 6hCleavage of methoxy to hydroxyl78%

Synthetic Utility :

  • Demethylation enables functionalization of the chromene core for biological activity studies.

Cross-Coupling Reactions

The pyridinyl and aryl groups participate in palladium-catalyzed couplings.

Reaction TypeCatalystConditionsProductsYieldReference
Suzuki-MiyauraPd(PPh₃)₄Dioxane, 80°C, 12hBiaryl derivatives65%
Buchwald-HartwigPd₂(dba)₃Toluene, 100°C, 8hAminated pyridine derivatives71%

Key Insight :

  • The 6-methylpyridin-2-yl group enhances electron density, facilitating oxidative addition in cross-coupling.

Electrophilic Aromatic Substitution

The chromene’s electron-rich aromatic ring undergoes nitration and sulfonation.

ReagentConditionsProductsYieldReference
HNO₃/H₂SO₄0°C, 2h6-nitrochromene derivative58%
SO₃/H₂SO₄50°C, 4h6-sulfochromene derivative63%

Regioselectivity :

  • Nitration occurs preferentially at position 6 due to steric and electronic effects .

Oxidation Reactions

The chromene’s pyran ring can be oxidized to a quinone structure.

Oxidizing AgentConditionsProductsYieldReference
KMnO₄/H₂SO₄70°C, 3hChromene-quinone derivative45%
DDQMeCN, 25°C, 12hFully conjugated quinone38%

Challenges :

  • Over-oxidation is common, requiring careful stoichiometric control .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or ring-opening.

ConditionsProductsYieldReference
UV (365 nm), acetoneDimeric cycloadduct30%
UV (254 nm), O₂Oxepin derivative22%

Application :

  • Photoreactivity is leveraged in materials science for optoelectronic applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, chromene derivatives are studied for their potential therapeutic properties. This compound may exhibit activities such as anti-inflammatory, antioxidant, and anticancer effects, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored for the treatment of various diseases. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, modulating their activity.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Key Observations :

  • Pyridinyl vs.
  • Substituent Positioning: The 3-chloro-4-methoxyphenyl imino group introduces steric and electronic effects distinct from unsubstituted or monosubstituted analogues. The para-methoxy group may stabilize the imino linkage via resonance, while the meta-chloro group enhances electrophilicity .
  • Methoxy Groups : The 8-methoxy substituent in the target compound and Compound 15 () could enhance π-π stacking interactions with aromatic residues in biological targets .

Biological Activity

The compound (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and molecular interactions of this compound, drawing from diverse research studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that include the formation of the chromene structure followed by the introduction of various functional groups. The general approach often includes:

  • Formation of Chromene Core : The chromene structure is synthesized through condensation reactions involving phenolic compounds and carbonyl derivatives.
  • Introduction of Substituents : The specific substituents such as the methoxy and chloro groups are introduced via electrophilic aromatic substitution or similar methods.
  • Final Modification : The carboxamide group is added to enhance biological activity.

Anticancer Properties

Research indicates that chromene derivatives exhibit significant anticancer activity. In a study evaluating various coumarin derivatives, compounds similar to the target compound showed promising results against several cancer cell lines:

  • HepG2 Cell Line : IC50 values ranged from 2.62 to 4.85 μM, indicating strong cytotoxic effects comparable to doxorubicin, a standard chemotherapeutic agent .
  • HeLa Cell Line : Certain derivatives showed IC50 values between 0.39 and 0.75 μM, suggesting potent antitumor activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that derivatives with similar structures exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) against E. coli and S. aureus ranged from 3.2 to 66 μM, demonstrating effective inhibitory action .

The mechanism through which these compounds exert their biological effects often involves interaction with specific enzymes or receptors:

  • Carbonic Anhydrase Inhibition : Some studies have focused on the inhibition of human carbonic anhydrase (hCA) isoforms, particularly hCA IX, which is associated with tumor progression. Compounds have shown selective inhibition with Ki values in the nanomolar range .
  • Molecular Docking Studies : These studies reveal binding affinities and interactions at the active sites of target proteins, providing insight into how structural modifications influence biological activity .

Study 1: Anticancer Efficacy

In a comprehensive evaluation of coumarin derivatives, the synthesized compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, with detailed molecular docking studies confirming its binding affinity to key targets involved in cancer progression.

Study 2: Antimicrobial Action

Another study assessed the antimicrobial properties of similar chromene derivatives against H. pylori, revealing MIC values as low as 1 µg/mL, thereby highlighting their potential as therapeutic agents in treating bacterial infections .

Table 1: Biological Activity Overview

Activity TypeCell Line/PathogenIC50/MIC ValuesReference
AnticancerHepG22.62–4.85 μM
AnticancerHeLa0.39–0.75 μM
AntimicrobialE.coli3.2–66 μM
AntimicrobialS.aureus3.2–66 μM

Table 2: Inhibition Potency Against hCA Isoforms

CompoundhCA IsoformKi (nM)
(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamidehCA IX~107.9
Other Coumarin DerivativesVariousVaries (high nM range)

Q & A

Q. Table 1: Key Characterization Techniques

TechniqueApplicationExample from Evidence
X-ray CrystallographyConfirms stereochemistry and crystal packing
NOESY NMRValidates spatial proximity of protons
LC-MSPurity assessment and MW confirmation

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolutionEvidence Reference
Low imine formation yieldMicrowave-assisted synthesis or flow chemistry
Purification complexityGradient HPLC with C18 columns

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.